2-[(2-Aminoethyl)thiomethyl]pyrimidine
Description
Pyrimidines are six-membered heterocyclic compounds containing two nitrogen atoms, integral to nucleic acids, vitamins, and pharmaceuticals . 2-[(2-Aminoethyl)thiomethyl]pyrimidine is a pyrimidine derivative featuring a thiomethyl (-SCH$2$-) bridge and a 2-aminoethyl (-CH$2$CH$2$NH$2$) substituent. This structure confers unique physicochemical and biological properties, making it a candidate for antimicrobial, anticancer, and enzymatic modulation applications. Pyrimidine derivatives, such as pyrimethamine and trimethoprim, are established antimalarial and antibacterial agents, while modifications like oxythiamine (a thiamine antagonist) highlight the versatility of pyrimidine-based scaffolds .
Properties
Molecular Formula |
C7H11N3S |
|---|---|
Molecular Weight |
169.25 g/mol |
IUPAC Name |
2-(pyrimidin-2-ylmethylsulfanyl)ethanamine |
InChI |
InChI=1S/C7H11N3S/c8-2-5-11-6-7-9-3-1-4-10-7/h1,3-4H,2,5-6,8H2 |
InChI Key |
CQPMAHTXYGMFGG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(N=C1)CSCCN |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Structural Analogues
Table 1: Structural Comparison of Pyrimidine Derivatives
Key Observations :
- Thiomethyl vs.
- N-Phenyl Substitution: UK pyr 1 (2-(2-aminoethyl)-N-phenylpyrimidin-4-amine) exhibits anti-tuberculosis activity, suggesting that aromatic substituents at the 4-position enhance target binding in mycobacterial enzymes .
- Hybrid Systems : Thiohydantoin-pyrimidine hybrids () demonstrate synergistic antimicrobial effects, indicating that combining pyrimidine with sulfur-containing heterocycles broadens activity .
Physicochemical Properties
- Lipophilicity : The thiomethyl group increases logP values compared to hydroxyl or methoxy substituents, improving blood-brain barrier penetration in drug design .
- Solubility: Aminoethyl groups enhance aqueous solubility via hydrogen bonding, as seen in 2-(2-aminoethyl)pyridine, which is water-miscible .
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